molecular formula C13H18ClN3O B12225182 [2-(5-chloropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol

[2-(5-chloropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol

Cat. No.: B12225182
M. Wt: 267.75 g/mol
InChI Key: HQRYNOLHBCIBDN-UHFFFAOYSA-N
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Description

[2-(5-chloropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol is a compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position and an octahydroisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-chloropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol typically involves the reaction of 2-chloropyrimidine with an appropriate isoindoline derivative. One common method involves the reaction of 2-chloropyrimidine with octahydroisoindole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[2-(5-chloropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [2-(5-chloropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The pyrimidine ring is a common motif in many biologically active molecules, and modifications to this structure can lead to the development of new drugs with improved efficacy and reduced side effects .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, they may be investigated as potential anticancer agents, antimicrobial agents, or inhibitors of specific enzymes involved in disease pathways .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .

Mechanism of Action

The mechanism of action of [2-(5-chloropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit DNA synthesis by binding to key enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(5-chloropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol lies in its combination of the pyrimidine ring with the octahydroisoindole moiety. This unique structure allows for specific interactions with biological targets and provides opportunities for further functionalization .

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

[2-(5-chloropyrimidin-2-yl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol

InChI

InChI=1S/C13H18ClN3O/c14-11-5-15-12(16-6-11)17-7-10-3-1-2-4-13(10,8-17)9-18/h5-6,10,18H,1-4,7-9H2

InChI Key

HQRYNOLHBCIBDN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CN(CC2C1)C3=NC=C(C=N3)Cl)CO

Origin of Product

United States

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